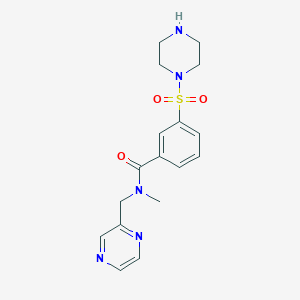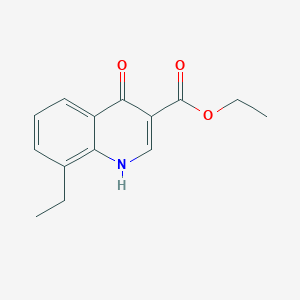
N-methyl-3-(1-piperazinylsulfonyl)-N-(2-pyrazinylmethyl)benzamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-3-(1-piperazinylsulfonyl)-N-(2-pyrazinylmethyl)benzamide hydrochloride, also known as MPTP hydrochloride, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPTP hydrochloride is a potent inhibitor of monoamine oxidase B (MAO-B) and has been studied for its ability to treat neurodegenerative diseases such as Parkinson's disease.
Wirkmechanismus
N-methyl-3-(1-piperazinylsulfonyl)-N-(2-pyrazinylmethyl)benzamide hydrochloride hydrochloride works by inhibiting the activity of MAO-B, an enzyme that is responsible for breaking down dopamine in the brain. By inhibiting MAO-B, this compound hydrochloride can increase the levels of dopamine in the brain, which can improve motor function in Parkinson's disease patients.
Biochemical and Physiological Effects:
This compound hydrochloride has been shown to have a number of biochemical and physiological effects in the brain. Research has shown that this compound hydrochloride can increase the levels of dopamine in the brain, which can improve motor function in Parkinson's disease patients. In addition, this compound hydrochloride has been shown to reduce the levels of oxidative stress and inflammation in the brain, which can help to protect against neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-methyl-3-(1-piperazinylsulfonyl)-N-(2-pyrazinylmethyl)benzamide hydrochloride hydrochloride in lab experiments is its potent inhibitory effect on MAO-B activity. This allows researchers to study the effects of elevated dopamine levels in the brain, which can provide valuable insights into the underlying mechanisms of Parkinson's disease. However, one of the limitations of using this compound hydrochloride is its potential toxicity. This compound hydrochloride has been shown to be toxic to dopaminergic neurons in the brain, which can limit its use in certain types of experiments.
Zukünftige Richtungen
There are a number of future directions for research on N-methyl-3-(1-piperazinylsulfonyl)-N-(2-pyrazinylmethyl)benzamide hydrochloride hydrochloride. One area of interest is the development of new and more effective MAO-B inhibitors that can be used to treat Parkinson's disease. Another area of interest is the study of the potential neuroprotective effects of this compound hydrochloride, which could have implications for the treatment of other neurodegenerative diseases. Finally, research on the toxic effects of this compound hydrochloride could help to identify new targets for the development of neuroprotective therapies.
Synthesemethoden
N-methyl-3-(1-piperazinylsulfonyl)-N-(2-pyrazinylmethyl)benzamide hydrochloride hydrochloride can be synthesized using a multi-step process that involves the reaction of 2-chloro-N-(2-pyrazinylmethyl)acetamide with N-methylpiperazine and sulfonyl chloride. The resulting product is then purified and crystallized to obtain this compound hydrochloride in its final form.
Wissenschaftliche Forschungsanwendungen
N-methyl-3-(1-piperazinylsulfonyl)-N-(2-pyrazinylmethyl)benzamide hydrochloride hydrochloride has been extensively studied for its potential therapeutic applications in treating neurodegenerative diseases such as Parkinson's disease. Research has shown that this compound hydrochloride can effectively inhibit MAO-B activity, which is known to be elevated in the brains of Parkinson's disease patients. By inhibiting MAO-B, this compound hydrochloride can prevent the breakdown of dopamine, a neurotransmitter that is essential for normal motor function.
Eigenschaften
IUPAC Name |
N-methyl-3-piperazin-1-ylsulfonyl-N-(pyrazin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3S/c1-21(13-15-12-19-5-6-20-15)17(23)14-3-2-4-16(11-14)26(24,25)22-9-7-18-8-10-22/h2-6,11-12,18H,7-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHMUPRRCRBGOOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC=CN=C1)C(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCNCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(1-ethyl-1H-imidazol-2-yl)-1-[4-(1H-pyrrol-1-yl)benzoyl]piperidine](/img/structure/B5596290.png)
![N-[2-(diethylamino)ethyl]-N'-2-naphthylurea](/img/structure/B5596301.png)


![3-[(3-bromo-5-ethoxy-4-propoxybenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5596325.png)
![3-ethyl-5-(4-methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5596328.png)
![3-isopropyl-N-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-5-isoxazolecarboxamide](/img/structure/B5596329.png)
![2-amino-N-[3-(4-chlorophenyl)propyl]-3-ethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5596334.png)



![N-[4-(4-chlorophenoxy)-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5596379.png)
![1-[3-(methylthio)propyl]-4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5596380.png)

